4,7-Dimethyl-1-indanone

Übersicht

Beschreibung

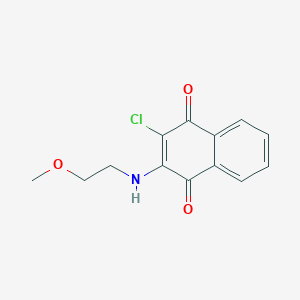

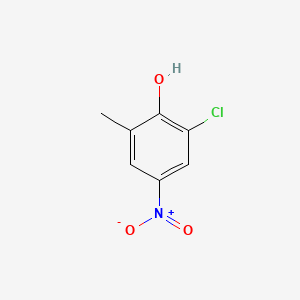

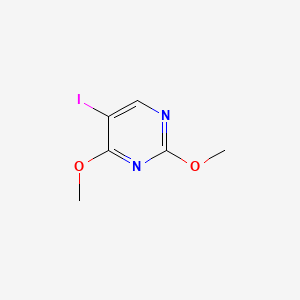

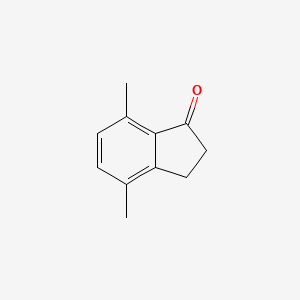

4,7-Dimethyl-1-indanone, also known as 4,7-dimethylindan-1-one or 2,5,6,7-tetrahydro-4,7-dimethylindene-1-one, is a yellowish or brownish crystalline powder. It has a molecular formula of C11H12O, an average mass of 160.212 Da, and a monoisotopic mass of 160.088821 Da .

Synthesis Analysis

The synthesis of 1-indanones, including 4,7-Dimethyl-1-indanone, has been a subject of research in recent years. For instance, a study reported the rational design, synthesis, and in vitro evaluation of a series of novel 1-indanone derivatives . Another study tested the activities of synthesized compounds for inhibition of cholinesterases and inhibition of amyloid beta self-assembly .

Molecular Structure Analysis

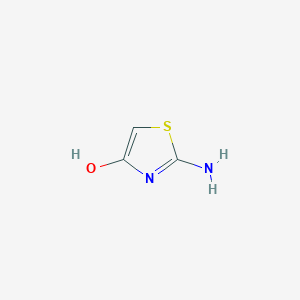

The molecular structure of 4,7-Dimethyl-1-indanone is characterized by a 1-indanone core, which is a prominent motif found in a number of natural products and pharmaceuticals . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Indanones, including 4,7-Dimethyl-1-indanone, have been involved in various chemical reactions. For instance, a study focused on recent annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks . Another study reported that 4-Methyl-1-indanone, a related compound, underwent condensation with 2-lithio-N,N-diethyl-1-napthamide and 2-lithio-N,N-diethyl-8-methoxy-1-napthamide, followed by hydrolysis .

Physical And Chemical Properties Analysis

4,7-Dimethyl-1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 292.5±40.0 °C at 760 mmHg, and a flash point of 124.1±22.3 °C . It has a molar refractivity of 48.2±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 147.6±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

1. Construction of Fused- and Spirocyclic Frameworks

- Summary of Application: 1-indanones are used in annulations to construct fused- and spirocyclic frameworks. These structures are found in many natural products and pharmaceuticals .

- Methods of Application: The cyclization of the 1-indanone core has been advanced significantly in recent years. New strategies for the synthesis of various carbocyclic and heterocyclic skeletons are demonstrated .

- Results or Outcomes: The transformations described in this review offer stereoselective formation of desired polycyclic compounds. Several reactions provide biologically relevant compounds and natural products .

2. Synthesis of Biologically Active Compounds

- Summary of Application: 1-indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis .

- Methods of Application: More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials, have been performed .

- Results or Outcomes: 1-indanone derivatives have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. They can also be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .

3. Antiviral and Antibacterial Agents

- Summary of Application: 1-indanone derivatives have shown potential as antiviral and antibacterial agents .

- Methods of Application: The specific methods of application vary depending on the specific derivative and the target virus or bacteria .

- Results or Outcomes: These compounds have shown promising results in inhibiting the replication of certain viruses and in combating bacterial infections .

4. Cardiovascular Drugs

- Summary of Application: Some 1-indanone derivatives are used in the treatment of cardiovascular diseases .

- Methods of Application: These compounds are typically administered orally or intravenously, depending on the specific drug and the patient’s condition .

- Results or Outcomes: These drugs have been effective in treating various cardiovascular conditions, although the specific outcomes depend on the individual patient and the nature of their condition .

5. Alzheimer’s Disease Treatment

- Summary of Application: Some 1-indanone derivatives are used in the treatment of Alzheimer’s disease .

- Methods of Application: These compounds are typically administered orally, and the specific methods of application vary depending on the specific derivative .

- Results or Outcomes: These drugs have shown potential in slowing the progression of Alzheimer’s disease, although the specific outcomes depend on the individual patient and the nature of their condition .

6. Insecticides, Fungicides, Herbicides

- Summary of Application: 1-indanone derivatives are used as insecticides, fungicides, and herbicides .

- Methods of Application: These compounds are typically applied to crops or soil, and the specific methods of application vary depending on the specific derivative and the target pest or disease .

- Results or Outcomes: These compounds have been effective in controlling various pests and diseases in agriculture .

Safety And Hazards

Zukünftige Richtungen

Research on 1-indanones, including 4,7-Dimethyl-1-indanone, continues to evolve. Recent studies have focused on the construction of fused- and spirocyclic frameworks involving 1-indanones . Moreover, several reactions provide biologically relevant compounds and natural products . Future research may continue to explore the synthesis, chemical reactions, and biological activities of 4,7-Dimethyl-1-indanone and related compounds.

Eigenschaften

IUPAC Name |

4,7-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-3-4-8(2)11-9(7)5-6-10(11)12/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZQTQUHBZZQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277443 | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethyl-1-indanone | |

CAS RN |

5037-60-5 | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-DIMETHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445Z3A6WF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)

![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)